7-Acetyl-2-mercaptobenzooxazole
Description
7-Acetyl-2-mercaptobenzooxazole is a heterocyclic compound derived from benzooxazole, a fused aromatic ring system containing oxygen and nitrogen. Its structure features a benzooxazole core substituted with an acetyl group (-COCH₃) at the 7-position and a thiol (-SH) group at the 2-position. This combination of substituents imparts unique physicochemical and biological properties.
Synthesis routes for similar compounds (e.g., ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate in ) often involve nucleophilic substitution or condensation reactions, with potassium carbonate (K₂CO₃) and polar aprotic solvents like DMF as common reagents .
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1-(2-sulfanylidene-3H-1,3-benzoxazol-7-yl)ethanone |
InChI |
InChI=1S/C9H7NO2S/c1-5(11)6-3-2-4-7-8(6)12-9(13)10-7/h2-4H,1H3,(H,10,13) |
InChI Key |
KDNAQPMVJYHVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)NC(=S)O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-Acetyl-2-mercaptobenzooxazole with structurally related compounds, highlighting key differences in substituents, molecular properties, and bioactivities:
†Calculated based on molecular formula.
Key Insights:
Substituent Effects: Thiol (-SH) vs. Amino (-NH₂): The thiol group in this compound may confer higher reactivity compared to 2-aminobenzothiazole, which requires stringent safety measures (e.g., skin/eye protection) due to toxicity risks . Acetyl vs. Halogen: The acetyl group likely enhances solubility and bioavailability compared to halogenated analogs like 7-chloro derivatives, which are often intermediates in drug synthesis .
Bioactivity Trends: Schiff base derivatives of benzothiazoles (e.g., 7-chloro-6-fluoro analogs) show moderate analgesic and anti-inflammatory activities, suggesting that this compound could be optimized for similar applications .
Synthetic Challenges :
- Thiol-containing compounds often require careful handling to avoid oxidation or disulfide formation. Reactions may involve protective agents (e.g., nitrogen atmosphere) .
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